

# Avotaciclib parallel experiment execution

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Avotaciclib (BEY-1107) Technical Profile

The table below summarizes the core chemical and biological characteristics of **Avotaciclib** for researchers.

| Property              | Description                                                                                                                                                                                         |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alternative Names     | BEY 1107; BEY-A; BEY1107G; BEY1107P [1]                                                                                                                                                             |
| CAS Number            | 1983984-01-5 (trihydrochloride salt) [2]                                                                                                                                                            |
| Molecular Formula     | C <sub>13</sub> H <sub>14</sub> Cl <sub>3</sub> N <sub>7</sub> O (trihydrochloride) [2]                                                                                                             |
| Molecular Weight      | 390.66 g/mol (trihydrochloride) [2]                                                                                                                                                                 |
| Mechanism of Action   | Potent, orally bioavailable small-molecule inhibitor of <b>Cyclin-Dependent Kinase 1 (CDK1)</b> [1] [2].                                                                                            |
| Physical Form         | Light yellow to yellow solid powder [2]                                                                                                                                                             |
| Solubility (In Vitro) | 5 mg/mL (12.80 mM) in DMSO [2]                                                                                                                                                                      |
| Storage Conditions    | Store powder at -20°C (3 years) or 4°C (2 years). In solvent, store at -80°C (6 months) or -20°C (1 month). Store in a sealed, protected environment (e.g., under nitrogen) and avoid moisture [2]. |

| Property                  | Description                                                                        |
|---------------------------|------------------------------------------------------------------------------------|
| Highest Development Phase | Phase I/II (for colorectal and pancreatic cancer); Phase I (for glioblastoma) [1]. |

## Experimental Workflow for CDK1 Inhibitor Research

For your research, here is a generalized experimental workflow for evaluating CDK1 inhibitors like **Avotaciclib**, synthesized from a recent 2025 study. You can adapt this framework to build specific protocols.



[Click to download full resolution via product page](#)

## Detailed Methodologies for Key Experiments

- **Cell Viability Assay (e.g., MTT/SRB)**

- **Purpose:** Determine the inhibitor's  $IC_{50}$  and cytotoxic effects.

- **Protocol:** Seed cells (e.g., 10,000 cells/well in 6-well plates). Treat with a dose range of **Avotaciclib** for 48 hours. Add MTT reagent and incubate. Remove supernatant and dissolve formazan crystals in 2-propanol. Measure absorbance at 595 nm. Calculate viability as a percentage of the untreated control [3].
- **Apoptosis Assay**
  - **Purpose:** Quantify programmed cell death.
  - **Protocol:** After 48-hour drug treatment, collect cells by centrifugation. Resuspend in Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (5  $\mu$ l each) for 5 minutes in the dark. Analyze using a flow cytometer. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [3].
- **Western Blot Analysis**
  - **Purpose:** Confirm target engagement and downstream effects.
  - **Protocol:** Lyse drug-treated cells in RIPA buffer with protease/phosphatase inhibitors. Determine protein concentration with a Bradford assay. Resolve proteins by SDS-PAGE (6-15% gel) and transfer to a nitrocellulose membrane. Incubate with primary antibodies (e.g., Cleaved PARP, p-Bcl-2) overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using chemiluminescence [3] [4].
- **Mitochondrial & Cytosolic Fractionation**
  - **Purpose:** Investigate subcellular localization of proteins, a key mechanism for CDK1-induced apoptosis.
  - **Protocol:** Harvest cells (500,000 cells) and wash with PBS. Homogenize in Cytosol Extraction Buffer. Centrifuge at 1,000  $\times$  g for 10 min at 4°C. Collect supernatant and centrifuge again at 10,000  $\times$  g for 30 min at 4°C. The final supernatant is the cytosolic fraction. Resuspend the pellet in Mitochondria Extraction Buffer as the mitochondrial fraction [3].

## Frequently Asked Questions for Researchers

- **Q: What is the recommended solvent for preparing Avotaciclib stock solutions?**
  - **A:** DMSO is suitable for preparing stock solutions (e.g., 5-25 mM). For *in vivo* studies, multiple formulation options exist, such as suspending in 0.5% carboxymethylcellulose sodium (CMC Na) for oral administration or using a DMSO/Tween 80/Saline mixture for injection [2].
- **Q: How does the pro-apoptotic role of CDK1 relate to my research?**

- **A:** Traditionally, CDK1 drives cell division. However, recent studies show that under specific conditions, activated CDK1 can translocate to mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, switching its function to promote apoptosis. This is a key mechanism for overcoming drug resistance in cancers like ovarian cancer [3].
- **Q: Are there other relevant CDK inhibitors in clinical development?**
  - **A:** Yes, the field is active. **Samuraciclib (CT7001)** is a CDK7 inhibitor in Phase I/II trials for advanced solid tumors, including prostate cancer [4]. **Abemaciclib** is a CDK4/6 inhibitor already approved for breast cancer, showing the clinical validity of targeting cell cycle kinases [5] [6] [7].

## A Note on Information Availability

The detailed, compound-specific experimental data you requested is limited because **Avotaciclib** is a pre-clinical/early clinical asset. The information presented is pieced together from chemical databases [1] [2] and analogous methodologies used in recent CDK1 research [3] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - BeyondBio - AdisInsight Avotaciclib [adisinsight.springer.com]
2. trihydrochloride (BEY1107 trihydrochloride)... Avotaciclib [peptidedb.com]
3. Proapoptotic role of CDK1 in overcoming paclitaxel resistance ... [pmc.ncbi.nlm.nih.gov]
4. The CDK7 inhibitor CT7001 (Samuraciclib) targets ... [nature.com]
5. Clinical Review - Abemaciclib (Verzenio) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. Treatment With Adjuvant Abemaciclib Plus Endocrine ... [pmc.ncbi.nlm.nih.gov]
7. Overall survival with abemaciclib in early breast cancer [sciencedirect.com]

8. Integrated Analysis, Machine Learning, Molecular Docking ... [mdpi.com]

To cite this document: Smolecule. [Avotaciclib parallel experiment execution]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-parallel-experiment-execution>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)